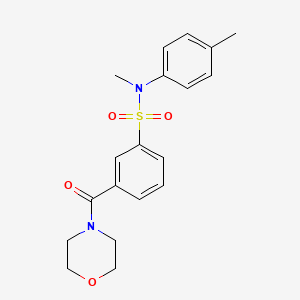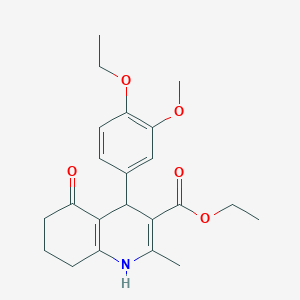![molecular formula C21H24N2O6S B5036615 methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5036615.png)
methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate, also known as MPSP, is a synthetic compound that has been widely studied for its potential applications in scientific research. MPSP is a member of the sulfonyl-containing compounds family, which has been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate is not fully understood, but it has been shown to inhibit the activity of several enzymes, including carbonic anhydrase IX, which is overexpressed in many types of cancer cells. methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate has also been shown to inhibit the production of reactive oxygen species and downregulate the expression of several pro-inflammatory cytokines.
Biochemical and Physiological Effects:
methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis. methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate has also been shown to possess anti-inflammatory effects by downregulating the expression of several pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate in lab experiments include its high purity, stability, and reproducibility. methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate is also relatively easy to synthesize and can be obtained in large quantities. The limitations of using methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Another potential direction is to study its mechanism of action in more detail and identify new targets for its activity. Additionally, the development of new synthesis methods and analogs of methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate may lead to the discovery of new compounds with even greater biological activity.
Méthodes De Synthèse
The synthesis of methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate involves the reaction of 4-(1-piperidinylsulfonyl)phenol with 2-bromoacetyl benzoic acid methyl ester in the presence of a base. The resulting product is then purified using column chromatography. The yield of methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate is typically around 50%, and the purity can be confirmed using NMR and HPLC.
Applications De Recherche Scientifique
Methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Propriétés
IUPAC Name |
methyl 2-[[2-(4-piperidin-1-ylsulfonylphenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-28-21(25)18-7-3-4-8-19(18)22-20(24)15-29-16-9-11-17(12-10-16)30(26,27)23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQJCGYSLCXOMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B5036538.png)
![2-methyl-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5036549.png)

![2-methoxy-N-[2-(3-phenyl-2-propyn-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5036567.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5036574.png)
![N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine](/img/structure/B5036576.png)
![3-chloro-N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5036579.png)
![N-(4-sec-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5036588.png)

![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B5036601.png)
![ethyl 7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5036609.png)
![1-benzyl-4-[2-(2,4-dimethoxyphenyl)-1-methylethyl]piperazine](/img/structure/B5036614.png)

